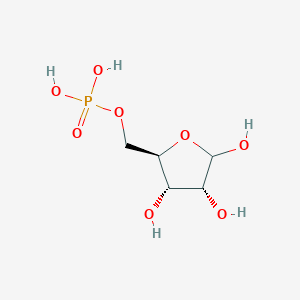
D-ribofuranose 5-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-ribofuranose 5-phosphate: is a significant biochemical compound that plays a crucial role in various metabolic pathways. It is the furanose form of D-ribose 5-phosphate and is involved in the pentose phosphate pathway, which is essential for the biosynthesis of nucleotides and nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-ribofuranose 5-phosphate can be synthesized through the phosphorylation of D-ribose using ribokinase. This enzyme catalyzes the transfer of a phosphate group from ATP to D-ribose, forming this compound .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of microorganisms that naturally produce ribokinase. The fermentation broth is then processed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: D-ribofuranose 5-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ribonic acid derivatives.
Reduction: It can be reduced to form ribitol.
Substitution: It can participate in substitution reactions to form different phosphorylated sugars.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Phosphorylation reactions often use ATP as the phosphate donor.
Major Products:
Oxidation: Ribonic acid derivatives.
Reduction: Ribitol.
Substitution: Various phosphorylated sugars.
Scientific Research Applications
Chemistry: D-ribofuranose 5-phosphate is used as a precursor in the synthesis of nucleotides and nucleic acids. It is also involved in the study of carbohydrate chemistry and enzymatic reactions .
Biology: In biological research, this compound is essential for studying metabolic pathways, particularly the pentose phosphate pathway. It is also used in the investigation of enzyme kinetics and regulation .
Medicine: this compound has potential therapeutic applications in treating metabolic disorders and as a supplement in nucleotide synthesis .
Industry: In the industrial sector, this compound is used in the production of nucleotides and nucleic acids for pharmaceuticals and biotechnology .
Mechanism of Action
D-ribofuranose 5-phosphate exerts its effects by participating in the pentose phosphate pathway. It serves as a substrate for various enzymes, including ribokinase and transketolase, which catalyze its conversion into other essential metabolites. These metabolites are crucial for nucleotide synthesis and cellular redox balance .
Comparison with Similar Compounds
D-ribose: A simple sugar that serves as a precursor to D-ribofuranose 5-phosphate.
D-ribofuranose: The non-phosphorylated form of this compound.
D-ribose 5-phosphate: The linear form of the compound.
Uniqueness: this compound is unique due to its role in the pentose phosphate pathway and its involvement in nucleotide synthesis. Unlike its similar compounds, it is specifically phosphorylated, which is essential for its function in metabolic pathways .
Properties
CAS No. |
93-87-8 |
|---|---|
Molecular Formula |
C5H11O8P |
Molecular Weight |
230.11 g/mol |
IUPAC Name |
[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5?/m1/s1 |
InChI Key |
KTVPXOYAKDPRHY-SOOFDHNKSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


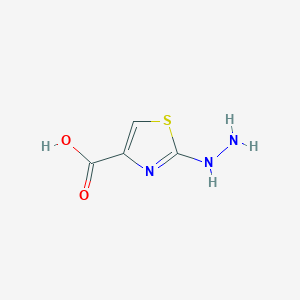
![Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate](/img/structure/B12828211.png)
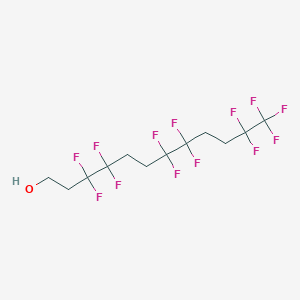
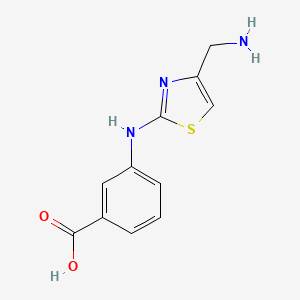
![1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12828230.png)
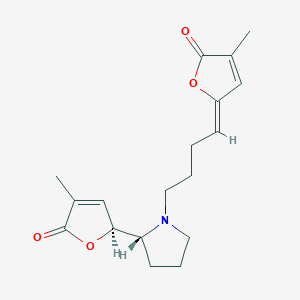
![3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12828244.png)
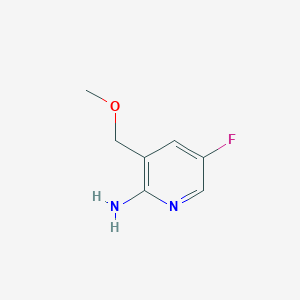
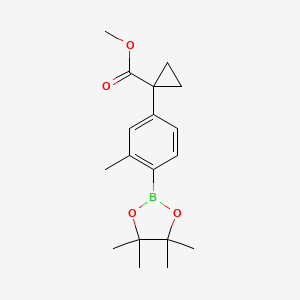
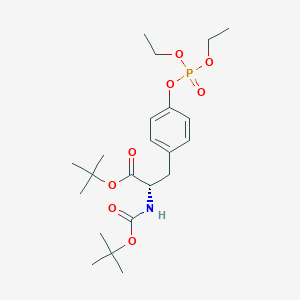


![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-dibenzothiophene](/img/structure/B12828273.png)
![5-[(1R,2S,4R,5R,6R,7R,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828275.png)
